CI 949

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

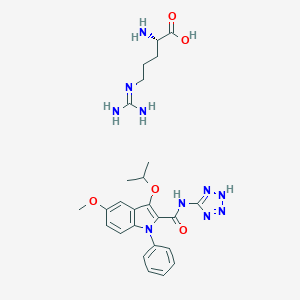

L-Arginine, compd with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex chemical compound that combines the amino acid L-Arginine with a tetrazole-indole derivative

Métodos De Preparación

The synthesis of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide involves multiple steps. The process typically starts with the preparation of the tetrazole-indole derivative, followed by its coupling with L-Arginine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Chemical Reactions and Inhibitory Activity

CI-949 inhibits the release of histamine, leukotriene C4/D4, and thromboxane B2 .

Inhibitory Concentrations (IC50) Reported inhibitory concentrations (IC50) are around 11.4 nanomolar for histamine release .

Effects on Leukocytes and Mast Cells CI-949 has shown the ability to inhibit the release of histamine, leukotrienes, and thromboxane B2 from human leukocytes and mast cells .

Immunotoxic Effects

Studies have been conducted to evaluate the potential immunotoxic effects of CI-949 .

Effects on Immune Function In male Fischer 344 rats, CI-949 was evaluated for its effects on splenic T- and B-lymphocyte populations, antibody-forming cell response to sheep red blood cells (sRBC), mitogen-induced lymphocyte proliferation, Natural Killer cell activity, and reticuloendothelial system clearance of sRBC .

Administration and Results CI-949 was administered by gavage to rats at 25, 50, and 100 mg/kg/day for 14 consecutive days . At 100 mg/kg/day, CI-949 decreased body weight gain and was lethal to 5 of 40 rats. The deaths occurred between days 5 and 12 of the study .

Effects on Allergic Mediator Release

CI-949 is an effective inhibitor of allergic mediator release in pharmacology models .

Inhibition of Mediator Release CI-949 inhibits the release of multiple mediators, including histamine, leukotriene C4/D4, and thromboxane, from human mast cells and basophils stimulated with anti-IgE .

Comparison with Other Drugs Unlike cromolyn sodium, ketotifen, or nedocromil, CI-949 inhibits the release of multiple mediators from human mast cells and basophils . CI-949 has been shown to be more effective at inhibiting responses resulting from stimuli specific for cellular receptors, including anti-IgE, n-formyl-l-methionyl-l-leucyl-l-phenylalanine, concanavalin A, and histamine-releasing factor, than for non-receptor-mediated stimuli .

Antigen-Induced Allergic Reactions

CI-949 inhibits antigen-induced allergic reactions in guinea pigs in vitro and in vivo .

Inhibition of Histamine and Leukotriene Release CI-949 effectively inhibited the release of histamine and the synthesis or release of immunoreactive sulfidopeptide leukotrienes C4-D4 and thromboxane B2 from antigen-challenged lung fragments of actively sensitized guinea pigs .

IC50 Values for Mediator Release The IC50s were 26.7 +/- 2.8 microM for histamine, 2.7 +/- 2.4 microM for leukotriene, and 3.0 +/- 1.8 microM for thromboxane .

Specificity and Mechanisms of Action

CI-949's inhibitory profile is not achieved by therapeutic agents .

Inhibition of Calcium-Dependent Signal Transduction The inhibition of calcium-dependent signal transduction has been proposed to account for the leukocyte- and response-specific effects of CI-949 .

Aplicaciones Científicas De Investigación

Immunological Applications

CI 949 is primarily recognized for its role as an inhibitor of allergic mediator release. Research has demonstrated its effects on immune function through various models, particularly focusing on its impact on lymphocyte populations and immune responses.

Efficacy in Animal Models

- Tumor Models: In a study evaluating the effects of this compound on tumor burden using the B16F10 melanoma model, it was observed that treatment increased pulmonary tumor burden at higher doses (100 mg/kg/day). However, this effect was noted only at the maximum tolerated dose, indicating a complex relationship between dosage and immune response .

- Bacterial Resistance: this compound administration enhanced host resistance to Listeria monocytogenes, showcasing its potential to modulate immune responses favorably against certain pathogens. No adverse effects were noted in this model at comparable high doses .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the implications of this compound in clinical and experimental settings.

Broader Implications and Future Research Directions

The findings surrounding this compound suggest its potential utility not only in allergy treatment but also in enhancing immune responses against specific pathogens and possibly modulating tumor immunity. Future research could explore:

- Long-term Effects: Investigating the long-term implications of this compound administration on immune function.

- Combination Therapies: Evaluating the efficacy of this compound in combination with other immunomodulatory agents.

- Human Trials: Conducting clinical trials to assess safety and efficacy in human subjects.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole-indole derivative may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of L-Arginine can enhance the compound’s ability to interact with nitric oxide synthase, potentially influencing nitric oxide production and related physiological processes.

Comparación Con Compuestos Similares

Compared to other similar compounds, L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide stands out due to its unique combination of an amino acid and a tetrazole-indole derivative. Similar compounds include:

L-Arginine derivatives: Compounds where L-Arginine is coupled with different chemical groups, affecting its biological activity.

Tetrazole-indole derivatives: Molecules containing the tetrazole-indole moiety, which may have different substituents and biological properties.

The uniqueness of this compound lies in its dual functionality, combining the properties of L-Arginine and the tetrazole-indole derivative, which can lead to novel applications and effects not seen in other compounds.

Propiedades

Número CAS |

121530-58-3 |

|---|---|

Fórmula molecular |

C26H34N10O5 |

Peso molecular |

566.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide |

InChI |

InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

Clave InChI |

OHOCQQJBKBVAFF-VWMHFEHESA-N |

SMILES |

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |

SMILES isomérico |

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N |

SMILES canónico |

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N |

Sinónimos |

5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt CI 949 CI-949 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.